Chlorophyllin coppered trisodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

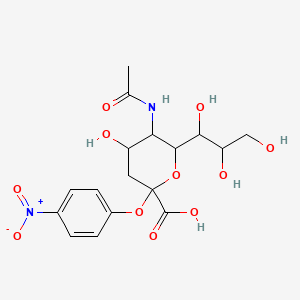

Chlorophyllin coppered trisodium salt is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. This compound is created by replacing the magnesium ion in chlorophyll with a copper ion, resulting in a more stable and water-soluble form. It is widely used in various applications, including as a food additive, in alternative medicine, and in scientific research due to its antioxidant, anti-mutagenic, and potential therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chlorophyllin coppered trisodium salt is typically synthesized through the alkaline hydrolysis of natural chlorophyll. The process involves the following steps:

Extraction: Chlorophyll is extracted from plant materials such as green tea leaves or silkworm droppings using a mixture of ethanol and acetone.

Saponification: The extracted chlorophyll is then subjected to saponification in an alkaline medium, usually with sodium hydroxide, to remove the phytol chain and magnesium ion.

Copper Substitution: The resulting chlorophyllin is treated with copper sulfate to replace the magnesium ion with a copper ion.

Neutralization and Drying: The product is neutralized with an acid, filtered, and dried to obtain this compound

Industrial Production Methods

In industrial settings, the production process is scaled up and optimized for efficiency. The raw plant materials are pre-treated, and the extraction, saponification, and copper substitution steps are carried out in large reactors. The final product is then purified, dried, and packaged for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Chlorophyllin coppered trisodium salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under certain conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: The copper ion in the compound can be substituted with other metal ions under specific conditions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.

Substitution Reagents: Metal salts such as zinc sulfate can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of chlorophyllin .

Wissenschaftliche Forschungsanwendungen

Chlorophyllin coppered trisodium salt has a wide range of scientific research applications:

Chemistry: It is used as a spectrophotometric reagent for the determination of various compounds.

Biology: The compound is studied for its antioxidant and anti-mutagenic properties, making it a potential candidate for cancer prevention and treatment.

Medicine: It is used in alternative medicine for its potential therapeutic effects, including wound healing and odor control.

Industry: The compound is used as a food additive and colorant, as well as in the development of biofuel cells and other technological applications .

Wirkmechanismus

Chlorophyllin coppered trisodium salt exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-mutagenic Activity: The compound forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting their excretion.

Immunostimulatory Effects: It enhances the immune response, contributing to its potential therapeutic effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorophyllin sodium copper salt: A closely related compound with similar properties and applications.

Chlorophyll a and b: Natural chlorophyll pigments with different metal ions (magnesium) and less stability compared to chlorophyllin coppered trisodium salt .

Uniqueness

This compound is unique due to its enhanced stability, water solubility, and broad range of applications. Its ability to form stable complexes with various molecules and its potential therapeutic effects make it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel |

C34H31CuN4Na3O6 |

|---|---|

Molekulargewicht |

724.1 g/mol |

IUPAC-Name |

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |

InChI-Schlüssel |

HWDGVJUIHRPKFR-UHFFFAOYSA-I |

Kanonische SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

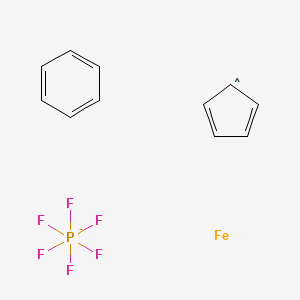

![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)